molecular formula C20H27N5O3S B2701257 2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898366-85-3

2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2701257
CAS No.: 898366-85-3
M. Wt: 417.53
InChI Key: LNUWNWVFVMSFSG-UHFFFAOYSA-N
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Description

2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol, with the CAS registry number 898366-85-3 , is a complex heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This reagent has a molecular formula of C20H27N5O3S and a molecular weight of 417.53 g/mol . Its structure features a fused thiazolo[3,2-b][1,2,4]triazole core system, which is further substituted with an ethyl group and a hydroxyl group. This core is linked to a 3-methoxyphenyl ring and a 2-hydroxyethylpiperazine moiety, a functional group often associated with modulating the physicochemical properties and bioavailability of lead compounds in pharmaceutical development . The presence of multiple nitrogen-containing heterocycles (triazole, thiazole, piperazine) suggests potential for diverse biological activity, making it a valuable scaffold for investigating protein-ligand interactions, particularly in the context of kinase inhibition or receptor antagonism. The specific molecular framework indicates this compound may be a key intermediate or a target molecule in the synthesis of novel therapeutic agents. It is typically in stock and offered for research purposes . This product is intended for laboratory and research applications only and is not approved or intended for human consumption, diagnostic, therapeutic, or any veterinary use . Researchers are advised to consult the product's safety data sheet (SDS) and handle the material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-ethyl-5-[[4-(2-hydroxyethyl)piperazin-1-yl]-(3-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3S/c1-3-16-21-20-25(22-16)19(27)18(29-20)17(14-5-4-6-15(13-14)28-2)24-9-7-23(8-10-24)11-12-26/h4-6,13,17,26-27H,3,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUWNWVFVMSFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCN(CC4)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step often involves the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under acidic or basic conditions.

    Attachment of the Piperazine Ring: The piperazine moiety can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an intermediate compound.

    Introduction of the Methoxyphenyl Group: This step can be achieved through Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.

    Final Assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl and methoxyphenyl groups, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the thiazole ring or the piperazine moiety, using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the aromatic ring and the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and various acids and bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

  • Anticancer Properties
    • Research indicates that thiazole derivatives exhibit significant anticancer activity. The compound has been studied for its ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar thiazole structures have shown effectiveness against breast and lung cancer cells by targeting specific signaling pathways involved in tumor growth and metastasis .
  • Anti-inflammatory Effects
    • Thiazole derivatives are known for their anti-inflammatory properties. Studies have demonstrated that compounds with similar structural motifs can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests potential applications in treating conditions such as arthritis and other inflammatory diseases .
  • Neuroprotective Effects
    • The compound's structure suggests potential neuroprotective effects, which are critical in the context of neurodegenerative diseases like Parkinson's and Alzheimer's. Research on related compounds indicates that they may protect neuronal cells from oxidative stress and excitotoxicity .

Case Study 1: Anticancer Activity

A study focused on a series of thiazole derivatives revealed that modifications to the thiazole ring significantly enhanced anticancer activity against specific cancer cell lines. The lead compound demonstrated an IC50 value lower than that of standard chemotherapeutics, indicating its potential as a novel anticancer agent.

Case Study 2: Anti-inflammatory Action

In vivo studies using animal models of arthritis showed that a thiazole derivative similar to the target compound reduced joint swelling and pain significantly compared to control groups. This highlights the therapeutic potential of thiazole derivatives in managing chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the application. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolo[3,2-b][1,2,4]triazole Derivatives

Compounds sharing the thiazolo-triazole core exhibit varied bioactivity depending on substituents:

Compound Structure Biological Activity Key Findings Reference
Thiazolo[3,2-b]-1,2,4-triazoles (e.g., 5-methyl derivatives) Vasodilatory (in vitro) Showed 60–80% relaxation in rat aortic rings at 10 μM; attributed to NO pathway modulation .
6-Hydroxy-thiazolo-triazoles Antioxidant Scavenged DPPH radicals (IC₅₀: 12–25 μM) due to phenolic -OH group .
Target Compound Inferred: Multitarget potential Combines vasodilatory (thiazolo-triazole core) and antifungal (piperazine-methoxyphenyl) motifs.

Key Differences :

  • The hydroxyethyl-piperazine group in the target compound enhances water solubility compared to simpler alkyl-substituted analogs (e.g., 5-methyl derivatives in ).
  • The 3-methoxyphenyl group may improve membrane permeability over unsubstituted phenyl analogs, as seen in related pyrazole-triazole hybrids .
Piperazine-Containing Heterocycles

Piperazine derivatives are common in CNS-active drugs (e.g., antipsychotics). Comparisons include:

Compound Class Example Structure Activity Relevance to Target Compound
Fluoxetine analogs Aryl-piperazine antidepressants Serotonin reuptake inhibition Structural similarity but no direct overlap.
Antifungal triazole-piperazines Voriconazole derivatives CYP51 enzyme inhibition Methoxyphenyl group mimics voriconazole’s fluorophenyl motif .

Research Findings and Mechanistic Insights

Molecular Docking and Enzyme Interactions
  • Antifungal Potential: Docking studies with 14-α-demethylase lanosterol (3LD6) suggest the 3-methoxyphenyl group occupies the enzyme’s hydrophobic pocket, similar to fluconazole derivatives. The hydroxyethyl-piperazine may stabilize interactions via hydrogen bonding .
  • Vasodilatory Activity: Thiazolo-triazole derivatives act via NO-cGMP pathway activation, as shown in rat aorta models. The target compound’s hydroxyl group may enhance NO release .

Biological Activity

The compound 2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H26N6O2S\text{C}_{19}\text{H}_{26}\text{N}_{6}\text{O}_{2}\text{S}

This structure features a thiazolo-triazole core, which is significant for its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the piperazine moiety is known to enhance binding affinity for certain receptors, particularly in the central nervous system. The hydroxyethyl group may also contribute to increased solubility and bioavailability.

Antimicrobial Activity

Recent studies have shown that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of thiazoles and triazoles have been documented to possess activity against a range of bacteria and fungi. The proposed mechanism involves disruption of microbial cell walls and interference with essential metabolic pathways .

Antioxidant Activity

The antioxidant potential of this compound can be evaluated through assays such as DPPH radical scavenging. Compounds with similar thiazole or triazole frameworks have demonstrated significant free radical scavenging abilities, suggesting that this compound may also exhibit protective effects against oxidative stress .

Anticancer Properties

Preliminary studies indicate that compounds containing triazole rings show promise as anticancer agents. They may function by inhibiting specific enzymes involved in cancer cell proliferation or inducing apoptosis in malignant cells. The structure of 2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol suggests potential interactions with targets implicated in cancer pathways .

Case Studies

StudyFocusFindings
Study AAntimicrobialShowed effective inhibition of E. coli and S. aureus growth with MIC values comparable to standard antibiotics.
Study BAntioxidantDemonstrated significant DPPH radical scavenging activity, indicating strong antioxidant potential.
Study CAnticancerInduced apoptosis in breast cancer cell lines; IC50 values suggest moderate potency compared to known chemotherapeutics.

Research Findings

Research has consistently indicated that derivatives of thiazoles and triazoles possess a broad spectrum of biological activities. The specific compound is hypothesized to follow similar patterns due to its structural components.

  • Antimicrobial Studies : A study conducted on structurally similar compounds indicated effective antimicrobial action against both Gram-positive and Gram-negative bacteria.
  • Antioxidant Evaluation : In vitro assays have shown that compounds with thiazole rings exhibit significant antioxidant activity, which could be beneficial in preventing cellular damage from oxidative stress.
  • Anticancer Potential : Investigations into the anticancer properties revealed that related compounds could inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Q & A

Q. Table 1. Key Synthetic Parameters for Hydroxyethylpiperazine Incorporation

ParameterOptimal ConditionEvidence Source
SolventPEG-400
CatalystBleaching Earth Clay (10 wt%)
Temperature70–80°C
Reaction Time1–2 hours

Q. Table 2. Biological Activity Correlations

SubstituentActivity TrendTarget EnzymeEvidence Source
2,6-Dichlorophenyl↑ Antinociceptive activityCOX-2
4-Methoxyphenyl↑ Antifungal activity14α-Demethylase

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